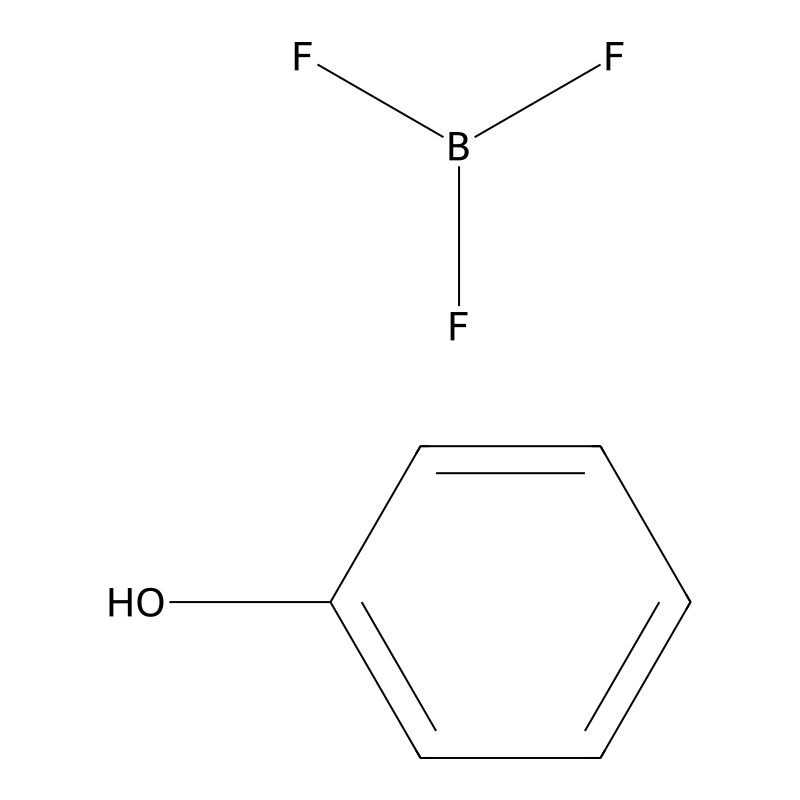Phenol boron trifluoride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
One prominent application of phenol boron trifluoride lies in organic synthesis, particularly as a catalyst for various reactions.
- Acylation: BF3•2C6H5OH effectively catalyzes the acylation of phenols with carboxylic acids, enabling the selective introduction of acyl groups onto the phenol ring. This reaction is crucial for synthesizing diverse organic compounds, including pharmaceuticals, dyes, and polymers [].
- Alkylation: The complex also acts as a catalyst for the alkylation of phenols with various alkylating agents, allowing the controlled introduction of alkyl groups onto the aromatic ring. This reaction is valuable for preparing diverse organic molecules with specific functionalities [].
- Polymerization: BF3•2C6H5OH can serve as a catalyst for the polymerization of various monomers, particularly those containing hydroxyl groups. This application is of interest in the development of novel polymers with desired properties [].
Lewis Acid-Base Chemistry
Phenol boron trifluoride exemplifies the principles of Lewis acid-base chemistry. BF3 acts as a Lewis acid due to its empty p orbital, readily accepting electron pairs from Lewis bases like phenol. The complex formation between BF3 and phenol demonstrates the interaction between these Lewis acid-base species, providing a valuable model system for studying such interactions in various research areas [].
Material Science
Recent research explores the potential of BF3•2C6H5OH in material science applications. The complex exhibits interesting properties like thermal stability and ionic conductivity, making it a potential candidate for developing novel materials like electrolytes and ion conductors [].
Phenol boron trifluoride is a complex formed between phenol and boron trifluoride, represented by the chemical formula C₆H₆BF₃O. This compound exhibits unique properties due to the interaction between the aromatic phenol and the Lewis acid, boron trifluoride. The formation of this complex enhances the electrophilic character of the phenolic compound, making it a useful reagent in organic synthesis.
- Acylation Reactions: In the presence of boron trifluoride diethyl etherate, phenols can undergo direct acylation with carboxylic acids, showcasing chemoselectivity due to the activation provided by boron trifluoride .
- Alkylation Mechanisms: The complex is also used in alkylation reactions, where it acts as a catalyst. Studies have shown that silica-supported boron trifluoride can facilitate these reactions effectively .
- Hydrolysis: When exposed to water, phenol boron trifluoride can hydrolyze, leading to the formation of boric acid and other by-products .
Phenol boron trifluoride can be synthesized through several methods:
- Direct Reaction: The simplest method involves reacting phenol with gaseous boron trifluoride. This reaction typically occurs under controlled conditions to ensure proper complex formation .
- Using Boron Trifluoride Etherate: Another method involves using boron trifluoride diethyl etherate as a source of boron trifluoride, allowing for more manageable reaction conditions .
Phenol boron trifluoride finds applications in various fields:
- Organic Synthesis: It serves as a catalyst in acylation and alkylation reactions, facilitating the formation of more complex organic molecules.
- Pharmaceuticals: Its unique reactivity may be explored in drug development processes.
- Material Science: The compound may be utilized in the synthesis of novel materials where enhanced chemical properties are desired.
Studies on phenol boron trifluoride interactions focus on its role as a Lewis acid in facilitating electrophilic attacks on aromatic rings. The presence of boron trifluoride significantly increases the reactivity of phenolic compounds towards electrophiles, which is crucial for various synthetic pathways.
Phenol boron trifluoride shares similarities with several other compounds that involve phenolic or boronic components. Here are some comparable compounds:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Phenol | Aromatic Hydrocarbon | Basic structure without Lewis acid interaction |
| Boron Trifluoride | Lewis Acid | Strong electrophile but lacks direct aromatic interaction |
| Phenylboronic Acid | Boronic Acid | Contains a hydroxyl group but differs in reactivity |
| Phenol Etherate | Ether Complex | Similar reactivity but less electrophilic character |
Phenol boron trifluoride is unique due to its dual functionality as both an aromatic compound and a Lewis acid complex, allowing it to participate in a broad range of
Other CAS
372-44-1







